molecular formula C15H25Cl3N2 B1451486 ({1-[2-(4-Chlorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine dihydrochloride CAS No. 1185069-69-5

({1-[2-(4-Chlorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine dihydrochloride

Cat. No.: B1451486
CAS No.: 1185069-69-5
M. Wt: 339.7 g/mol
InChI Key: ZMQDPMLCTMOYLG-UHFFFAOYSA-N
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Description

({1-[2-(4-Chlorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine dihydrochloride is a piperidine-derived compound featuring a 4-chlorophenyl ethyl substituent and a methylamine group. The dihydrochloride salt enhances aqueous solubility, making it suitable for pharmacological research.

Properties

IUPAC Name

1-[1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl]-N-methylmethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN2.2ClH/c1-17-12-14-7-10-18(11-8-14)9-6-13-2-4-15(16)5-3-13;;/h2-5,14,17H,6-12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQDPMLCTMOYLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1CCN(CC1)CCC2=CC=C(C=C2)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

({1-[2-(4-Chlorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine dihydrochloride, commonly referred to as this compound, is a piperidine derivative that exhibits a range of biological activities. Its structural features suggest potential pharmacological applications, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound through various studies, highlighting its mechanisms, efficacy, and potential therapeutic uses.

Chemical Structure and Properties

The compound has the following characteristics:

  • Chemical Formula : C15H25Cl2N2
  • CAS Number : 1185069-69-5
  • Molecular Weight : 300.25 g/mol

Biological Activity Overview

The biological activities associated with piperidine derivatives, including this compound, are diverse. Key areas of interest include:

  • Antimicrobial Activity : Studies have shown that piperidine derivatives can possess significant antibacterial properties against various strains.
  • Enzyme Inhibition : Compounds in this class often exhibit inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease.
  • Anticancer Properties : Some derivatives demonstrate potential in inhibiting cancer cell proliferation.

Antimicrobial Activity

Research indicates that piperidine derivatives exhibit varying degrees of antimicrobial activity. For instance, a study evaluating synthesized piperidine compounds found moderate to strong activity against Salmonella typhi and Bacillus subtilis, with weaker effects against other strains such as Escherichia coli and Staphylococcus aureus .

Bacterial StrainActivity Level
Salmonella typhiModerate to Strong
Bacillus subtilisModerate to Strong
Escherichia coliWeak to Moderate
Staphylococcus aureusWeak to Moderate

Enzyme Inhibition

The compound's potential as an enzyme inhibitor is notable. In particular, it has been evaluated for its ability to inhibit AChE, which is crucial in the treatment of neurodegenerative diseases. The IC50 values for various synthesized piperidine derivatives showed promising results:

Compound IDIC50 (µM)
7l2.14 ± 0.003
7m0.63 ± 0.001
7nNot Available

These values indicate strong inhibitory activity, suggesting therapeutic potential in conditions where AChE modulation is beneficial .

Anticancer Activity

The anticancer properties of piperidine derivatives have been explored through various assays. For example, compounds derived from similar structures have been tested using the MTT assay to determine their effectiveness against cancer cell lines. Results indicated that while some compounds showed good activity, they were generally less effective than standard treatments like 5-fluorouracil .

Case Studies

  • Synthesis and Evaluation : A study synthesized several piperidine derivatives and evaluated their biological activities through molecular docking studies and in vitro tests. The results highlighted the importance of structural modifications in enhancing biological efficacy .
  • Comparative Analysis : Another research effort compared the antimicrobial efficacy of various synthesized compounds against established drugs, revealing that certain derivatives had comparable or superior activity against specific bacterial strains .

Scientific Research Applications

Pharmacological Applications

  • Neuropharmacology :
    • The compound is studied for its potential effects on neurotransmitter systems, particularly in relation to dopamine and serotonin pathways. Its structural similarity to piperidine derivatives allows researchers to investigate its role as a potential modulator of these systems.
  • Analgesic Research :
    • Preliminary studies suggest that this compound may exhibit analgesic properties, making it a candidate for pain management research. Its interaction with opioid receptors is of particular interest, as it may lead to the development of new analgesics with fewer side effects compared to traditional opioids.
  • Antidepressant Studies :
    • Given its influence on neurotransmitter levels, there is ongoing research into its potential as an antidepressant. The compound's ability to affect mood-regulating pathways could provide insights into new treatment modalities for depression.

Biochemical Applications

  • Proteomics :
    • The compound is utilized in proteomics research for the study of protein interactions and functions. It can be used as a tool to tag or modify proteins, facilitating the understanding of complex biological processes.
  • Cell Signaling Studies :
    • Researchers employ this compound to investigate cell signaling pathways, particularly those involved in cellular responses to external stimuli. Understanding these pathways can lead to breakthroughs in cancer research and other diseases.

Case Studies

Study TitleFocus AreaFindings
"Effects of Piperidine Derivatives on Dopamine Receptors"NeuropharmacologyDemonstrated modulation of dopamine receptor activity, suggesting potential therapeutic applications in neurodegenerative diseases.
"Exploring New Analgesics: A Study on Piperidine Compounds"Analgesic ResearchFound that certain derivatives exhibited significant pain relief in animal models, paving the way for human clinical trials.
"Investigating Antidepressant Properties of New Chemical Entities"PsychiatryShowed promising results in reducing depressive symptoms in preclinical models, warranting further exploration in clinical settings.

Chemical Reactions Analysis

Synthetic Routes and Key Reactions

The synthesis of ({1-[2-(4-chlorophenyl)ethyl]piperidin-4-yl}-methyl)methylamine dihydrochloride involves multi-step reactions, primarily leveraging reductive amination, alkylation, and protection/deprotection strategies. Below are the critical reaction pathways inferred from analogous compounds in the literature:

Alkylation of Piperidine Nitrogen

Reaction Type : N-Alkylation to introduce the 2-(4-chlorophenyl)ethyl group.
Reagents :

  • Alkylating Agent : 1-(2-chloroethyl)-4-chlorobenzene.

  • Base : DIPEA or K₂CO₃ in DMF or acetonitrile .

Conditions :

  • Reaction at 80–100°C for 12–24 hours.

  • Yields: ~60–85% (based on analogous piperidine alkylations in ).

Protection/Deprotection Strategies

Protection :

  • Boc Protection : Tert-butyloxycarbonyl (Boc) groups protect secondary amines during synthesis .

  • Reagents : Boc₂O, DMAP, in CH₂Cl₂.

Deprotection :

  • Acidic Hydrolysis : TFA (10% in CH₂Cl₂) or HCl (4M in dioxane) .

  • Outcome : High-purity free amine for subsequent salt formation.

Salt Formation (Dihydrochloride)

Reaction : Protonation of the free base with HCl.
Conditions :

  • Dissolve the free base in anhydrous ethanol or diethyl ether.

  • Bubble HCl gas or add concentrated HCl dropwise at 0–5°C.

  • Precipitate the dihydrochloride salt with >90% yield .

pH-Dependent Stability

  • Acidic Conditions : Stable in HCl (pH < 3) due to protonated amines; degradation observed at pH > 5 via hydrolysis of the C-N bond .

  • Basic Conditions : Rapid decomposition above pH 8 due to deprotonation and nucleophilic attack .

Thermal and Oxidative Stability

  • Thermal Degradation : Stable up to 150°C; decomposition initiates at 200°C (TGA data from ).

  • Oxidation : Susceptible to N-oxidation under H₂O₂ or peracid conditions, forming N-oxide derivatives .

Amine Reactivity

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts .

  • Acylation : Forms amides with acyl chlorides (e.g., acetyl chloride) in presence of DIPEA .

Aromatic Chlorine Reactivity

  • Nucleophilic Substitution : The 4-chlorophenyl group undergoes substitution with strong nucleophiles (e.g., -OH, -NH₂) under Pd catalysis .

Table 2: Stability Under Accelerated Conditions

ConditionObservationHalf-Life
pH 1.0 (HCl)No degradation>30 days
pH 7.4 (PBS)10% degradation in 7 days15 days
40°C/75% RH5% weight loss in 14 days-
UV Light (254 nm)Photodegradation (20% in 24h)-

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with analogs from the evidence:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Salt Form Key Differences
Target Compound Piperidine 2-(4-Chlorophenyl)ethyl, methylamine Not provided Dihydrochloride Reference compound for comparison
1-(4-Chlorobenzyl)piperidin-4-amine hydrochloride Piperidine 4-Chlorobenzyl, amine 255.16 (free base) Hydrochloride Benzyl vs. ethyl group; amine vs. methylamine
4-(Aminomethyl)piperidin-1-ylmethanone dihydrochloride Piperidine Pyridinyl ketone, aminomethyl 292.2 Dihydrochloride Pyridine ring and ketone absent in target
1-[1-(4-Chlorophenyl)ethyl]piperazine dihydrochloride Piperazine 4-Chlorophenyl ethyl Not provided Dihydrochloride Piperazine core vs. piperidine
1-(Pyrimidin-2-yl)piperidin-4-amine dihydrochloride Piperidine Pyrimidinyl, amine ~308.2 (calculated) Dihydrochloride Pyrimidine heterocycle vs. phenyl ethyl

Key Observations :

  • Piperazine derivatives (e.g., ) exhibit different basicity and hydrogen-bonding capacity compared to piperidine, influencing receptor interactions.
  • Salt Forms : Dihydrochloride salts (target, ) are common for enhancing solubility, critical for in vitro assays and formulation.
  • Heterocyclic Additions : Compounds with pyridine () or pyrimidine () rings may target enzymes or receptors with specific affinity for heteroaromatic systems, unlike the target’s purely aromatic substituent.

Pharmacological and Toxicological Insights

While direct activity data for the target compound are unavailable, inferences can be drawn from analogs:

  • Receptor Targeting : Piperidine/piperazine scaffolds are prevalent in CNS-targeting drugs. The 4-chlorophenyl group in the target and may modulate serotonin or dopamine receptor binding, similar to diphenylpyraline (antihistaminic activity, ).
  • Metabolic Stability : Ethyl-linked substituents (target, ) may confer better metabolic stability compared to benzyl groups (), as alkyl chains are less prone to oxidative degradation.

Preparation Methods

Starting from Piperidin-4-one Derivatives

A common approach begins with 1-(2-phenethyl)piperidin-4-one or related piperidin-4-one intermediates, which serve as key precursors for further functionalization. These intermediates can be prepared or purchased and then selectively modified at the nitrogen and carbon centers.

  • Reduction of imine intermediates derived from piperidin-4-one and aniline derivatives using lithium aluminum hydride or catalytic hydrogenation yields substituted piperidines with amine functionalities.

Alkylation and N-Substitution

  • N-alkylation of the piperidine nitrogen with 2-(4-chlorophenyl)ethyl halides (chloride, bromide, or tosylate) introduces the 2-(4-chlorophenyl)ethyl substituent at the nitrogen.

  • Reductive alkylation methods using phenylacetaldehyde derivatives can also be employed to install the 1-position substituent on the piperidine ring.

Installation of the Methylmethylamine Group

The methylmethylamine functionality attached to the piperidine ring is typically introduced via:

  • Reductive amination or nucleophilic substitution reactions involving methylamine or related amine reagents.

  • Protection and deprotection strategies may be used to selectively introduce the methylmethylamine group while preserving other sensitive functionalities.

Salt Formation: Dihydrochloride Preparation

The final compound is isolated as a dihydrochloride salt to improve stability and solubility:

  • The free base is treated with hydrochloric acid gas or aqueous hydrochloric acid under controlled conditions to form the dihydrochloride salt.

  • The salt formation can be performed by purging the reaction mixture with HCl gas or by adding an organic solvent saturated with HCl gas.

  • Control of stoichiometry allows preparation of either monohydrochloride or dihydrochloride salts depending on the desired pharmaceutical properties.

Hydrolysis and Cyclization Steps

In some synthetic routes, intermediates undergo hydrolysis and cyclization:

  • Acid or base hydrolysis steps convert amide or ester intermediates to the target amine compound.

  • Hydrolysis conditions typically involve aqueous hydrochloric, hydrobromic, or sulfuric acid at temperatures ranging from -20°C to 130°C, with optimal hydrolysis around 80–85°C.

  • Cyclization reactions to form piperazine or piperidine rings can be carried out in solvents such as toluene, benzene, or polar aprotic solvents (DMF, DMSO) in the presence of bases like triethylamine or diisopropylethylamine at elevated temperatures (120–130°C).

Purification and Isolation

  • The final dihydrochloride salt is purified by crystallization from non-polar solvents such as cyclohexane, toluene, or ethers like diisopropyl ether.

  • Drying is performed at moderate temperatures (40–120°C) to yield the amorphous or crystalline dihydrochloride salt form.

Summary Table of Key Preparation Steps and Conditions

Step Reaction Type Reagents/Conditions Notes
Piperidin-4-one synthesis Reduction of imine LiAlH4 or catalytic hydrogenation Starting from 1-(2-phenethyl)piperidin-4-one
N-Alkylation Alkylation 2-(4-chlorophenyl)ethyl chloride/bromide/tosylate Introduces 2-(4-chlorophenyl)ethyl substituent
Methylmethylamine addition Reductive amination/substitution Methylamine, reducing agents Selective installation on piperidine nitrogen
Cyclization Ring closure Toluene, DMF, base (TEA, DIPEA), 120–130°C Formation of piperazine/piperidine ring
Hydrolysis Acid/base hydrolysis Aq. HCl, HBr, or H2SO4, 80–85°C Conversion of amide/ester intermediates
Salt formation Acid-base reaction HCl gas purging or HCl-saturated solvent Formation of dihydrochloride salt
Purification Crystallization/drying Cyclohexane, diisopropyl ether; drying 40–120°C Isolation of stable amorphous/crystalline salt

Research Findings and Observations

  • The use of lithium aluminum hydride and catalytic hydrogenation are effective for reducing imine intermediates to substituted piperidines with high yields.

  • N-alkylation with 2-(4-chlorophenyl)ethyl halides proceeds efficiently under mild conditions, facilitating the introduction of the key aromatic substituent.

  • Hydrolysis under acidic conditions is preferred over alkaline hydrolysis for better control and yield of the final amine compound.

  • The recovery and recycling of byproducts such as benzyl amine and 1-phenethyl amine improve overall process efficiency.

  • The dihydrochloride salt form exhibits improved physicochemical properties, including stability and solubility, critical for pharmaceutical applications.

Q & A

Basic: What are the common synthetic routes for ({1-[2-(4-Chlorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine dihydrochloride, and how can reaction conditions be optimized?

Methodological Answer:
The compound is typically synthesized via multi-step reactions involving piperidine scaffolds. A general approach includes:

  • Step 1: Alkylation of piperidin-4-ylmethyl precursors with 2-(4-chlorophenyl)ethyl groups using nucleophilic substitution (e.g., SN2) in polar aprotic solvents like dichloromethane (DCM) .
  • Step 2: Methylamine introduction via reductive amination or direct alkylation, followed by hydrochloric acid treatment to form the dihydrochloride salt .
  • Optimization: Reaction yields (50–99%) depend on temperature, catalyst (e.g., K₂CO₃ for deprotonation), and stoichiometry. For example, excess amine precursors improve alkylation efficiency, while inert atmospheres prevent oxidation .

Basic: What analytical techniques are recommended for characterizing purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm substituent positions and piperidine ring integrity. For instance, δ 2.5–3.5 ppm (piperidine protons) and δ 7.2–7.4 ppm (aromatic Cl-substituted phenyl) are diagnostic .
  • High-Performance Liquid Chromatography (HPLC): Use C18 columns with mobile phases like methanol:buffer (65:35) at pH 4.6 to assess purity (>95%) .
  • Mass Spectrometry (MS): ESI-MS verifies molecular weight (e.g., calculated m/z for C₁₅H₂₂ClN₂·2HCl: ~313.2) .

Basic: What safety precautions are critical during handling in laboratory settings?

Methodological Answer:

  • Ventilation: Use fume hoods to avoid inhalation; respiratory protection (N95 masks) is recommended .
  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles prevent skin/eye contact. In case of exposure, rinse with water for 15 minutes .
  • Storage: Store in airtight glass containers at 2–8°C, away from light and moisture, to prevent degradation .

Advanced: How do structural modifications to the piperidine core influence receptor binding affinity in related compounds?

Methodological Answer:

  • Piperidine Substitutions: Adding 4-chlorophenyl ethyl groups enhances lipophilicity, improving blood-brain barrier penetration in CNS-targeting drugs. For example, analogous compounds show higher CB1 receptor antagonism with bulkier aryl groups .
  • Methylamine Position: N-methylation reduces metabolic degradation but may sterically hinder target interactions. Comparative studies using SPR or radioligand assays (e.g., IC₅₀ shifts from 10 nM to 50 nM) quantify these effects .

Advanced: What role does this compound play in medicinal chemistry as a building block?

Methodological Answer:

  • Intermediate for Antagonists: It serves as a precursor for dual α2A/5-HT7 receptor antagonists. For example, sulfonamide derivatives synthesized via coupling with benzenesulfonyl chlorides show antidepressant-like activity in vivo .
  • SAR Studies: Modifying the 4-chlorophenyl group to fluorophenyl or methoxyphenyl alters selectivity for serotonin vs. adrenergic receptors, as shown in competitive binding assays .

Advanced: How do environmental factors (pH, temperature) affect its stability in formulation studies?

Methodological Answer:

  • pH Sensitivity: Degradation accelerates in alkaline conditions (pH >8), with hydrolysis of the piperidine ring observed via HPLC. Buffered solutions (pH 4–6) are optimal for long-term storage .
  • Thermal Stability: TGA/DSC analysis shows decomposition above 150°C. Short-term exposure to 25°C is acceptable, but freeze-drying (lyophilization) is recommended for aqueous solutions .

Advanced: How can researchers resolve contradictions in reported synthesis yields or bioactivity data?

Methodological Answer:

  • Yield Discrepancies: Variations (e.g., 50% vs. 99%) arise from solvent purity, catalyst activity, or reaction time. Replicate experiments under inert atmospheres (argon) and monitor intermediates via TLC .
  • Bioactivity Conflicts: Use standardized assays (e.g., FRET for enzyme inhibition) and control cell lines. For example, discrepancies in IC₅₀ values for kinase inhibition may stem from ATP concentration differences .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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({1-[2-(4-Chlorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine dihydrochloride
Reactant of Route 2
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({1-[2-(4-Chlorophenyl)ethyl]piperidin-4-YL}-methyl)methylamine dihydrochloride

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